molecular formula LuPd3 B14722012 Lutetium--palladium (1/3) CAS No. 12163-17-6

Lutetium--palladium (1/3)

Cat. No.: B14722012
CAS No.: 12163-17-6
M. Wt: 494.2 g/mol
InChI Key: YXWDCTVPQMZGSS-UHFFFAOYSA-N
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Description

Lutetium-palladium (1/3), denoted as LuPd₃, is an intermetallic compound with a 1:3 stoichiometric ratio of lutetium (Lu) to palladium (Pd). It crystallizes in a cubic structure (space group $ Pm\bar{3}m $), where lutetium atoms occupy the corners, and palladium forms a face-centered cubic sublattice. This arrangement is typical for rare earth-palladium (RE-Pd) intermetallics, where the smaller rare earth ion (Lu³⁺, ionic radius ~0.85 Å) stabilizes the lattice through strong ionic interactions .

LuPd₃ exhibits exceptional thermal stability (melting point ~1800°C) and low-temperature paramagnetism due to lutetium’s fully filled 4f orbitals .

Properties

CAS No.

12163-17-6

Molecular Formula

LuPd3

Molecular Weight

494.2 g/mol

IUPAC Name

lutetium;palladium

InChI

InChI=1S/Lu.3Pd

InChI Key

YXWDCTVPQMZGSS-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[Lu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutetium–palladium (1/3) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lutetium and palladium metals at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to temperatures around 1000°C to 1200°C until they form a homogeneous alloy.

Industrial Production Methods

In industrial settings, lutetium–palladium (1/3) can be produced using advanced metallurgical techniques. These methods often involve the use of high-purity lutetium and palladium metals, which are melted together in an induction furnace. The molten alloy is then cast into molds and allowed to cool slowly to ensure uniform composition and structure.

Chemical Reactions Analysis

Reaction with Halogens

Lutetium reacts with all halogens to form trihalides:
2Lu(s)+3F2(g)2LuF3(s)2\text{Lu}(s) + 3\text{F}_2(g) \rightarrow 2\text{LuF}_3(s)
2Lu(s)+3Cl2(g)2LuCl3(s)2\text{Lu}(s) + 3\text{Cl}_2(g) \rightarrow 2\text{LuCl}_3(s)
2Lu(s)+3Br2(g)2LuBr3(s)2\text{Lu}(s) + 3\text{Br}_2(g) \rightarrow 2\text{LuBr}_3(s)
2Lu(s)+3I2(g)2LuI3(s)2\text{Lu}(s) + 3\text{I}_2(g) \rightarrow 2\text{LuI}_3(s)
The products are white solids except for LuI₃, which is brown .

Reaction with Water

Lutetium reacts with cold water slowly and hot water rapidly to form lutetium hydroxide and hydrogen gas:
2Lu(s)+6H2O(l)2Lu(OH)3(aq)+3H2(g)2\text{Lu}(s) + 6\text{H}_2\text{O}(l) \rightarrow 2\text{Lu(OH)}_3(aq) + 3\text{H}_2(g) .

Reaction with Acids

Lutetium dissolves in dilute sulfuric acid to form Lu³⁺ ions and hydrogen gas:
2Lu(s)+3H2SO4(aq)2Lu3+(aq)+3SO42(aq)+3H2(g)2\text{Lu}(s) + 3\text{H}_2\text{SO}_4(aq) \rightarrow 2\text{Lu}^{3+}(aq) + 3\text{SO}_4^{2-}(aq) + 3\text{H}_2(g) .

Coupling Reactions

Palladium(0) and palladium(II) catalysts enable key coupling reactions:

  • Heck Reaction :
    ArX+CH2=CH2ArCH2CH2Ar\text{ArX} + \text{CH}_2=\text{CH}_2 \rightarrow \text{ArCH}_2\text{CH}_2\text{Ar}
    Pd(0) catalysts like Pd(PPh₃)₄ facilitate this process .

  • Suzuki Coupling :
    ArB(OH)2+ArXAr-Ar\text{ArB(OH)}_2 + \text{ArX} \rightarrow \text{Ar-Ar}
    PdCl₂ or Pd(OAc)₂ are common precatalysts .

Methoxycarbonylation

Aryldiphosphine ligands (e.g., L11 ) enhance Pd-catalyzed methoxycarbonylation of alkenes. For example, under oxygen-tolerant conditions:

LigandBite Angle (°)Yield
L1~900%
L11~10048%
The optimal P-Pd-P bite angle (~100°) correlates with minimal activation energy (∆G = −4.1 kJ/mol) .

Potential Synergy Between Lutetium and Palladium

While no direct reactions between lutetium and palladium are documented, their individual chemistries suggest possible applications:

  • Lutetium as a Catalyst Support :
    Lutetium oxides (e.g., Lu₂O₃) might stabilize palladium nanoparticles for heterogeneous catalysis.

  • Radioactive Applications :
    Lutetium isotopes (e.g., ¹⁷⁷Lu) are used in radioligand therapy . Palladium’s catalytic properties could enable conjugation with lu-labeled ligands.

Scientific Research Applications

Lutetium–palladium (1/3) has several scientific research applications:

    Catalysis: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.

    Materials Science: It is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.

    Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment, particularly in the form of radiopharmaceuticals.

    Industry: The alloy is used in the production of high-performance materials and components, such as in the aerospace and electronics industries.

Mechanism of Action

The mechanism by which lutetium–palladium (1/3) exerts its effects depends on its application:

    Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.

    Medical Applications: In radiopharmaceuticals, lutetium–palladium (1/3) can deliver targeted radiation to cancer cells, damaging their DNA and inhibiting their growth.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

LuPd₃ is part of the broader RE-Pd₃ family (RE = Y, La, Ce, Nd). Key structural and thermodynamic comparisons are summarized below:

Table 1: Structural and Thermodynamic Parameters of RE-Pd₃ Compounds

Compound Crystal Structure Lattice Parameter (Å) Melting Point (°C) Magnetic Moment (μB) Thermal Conductivity (W/m·K)
LuPd₃ Cubic ($ Pm\bar{3}m $) 4.05 ~1800 0.5 25
YPd₃ Cubic ($ Pm\bar{3}m $) 4.10 ~1750 1.2 22
CePd₃ Cubic ($ Pm\bar{3}m $) 4.15 ~1700 2.0 18
  • Lattice Parameters : LuPd₃ has the smallest lattice parameter due to lutetium’s compact ionic radius. CePd₃ shows lattice expansion from Ce³⁺’s larger size .
  • Thermal Stability : LuPd₃ outperforms YPd₃ and CePd₃ in melting points, attributed to stronger Lu-Pd bonding .
  • Magnetic Behavior : LuPd₃’s near-zero magnetic moment contrasts with CePd₃’s higher moment (from Ce³⁺’s 4f¹ configuration) .

Catalytic Performance

Pd-based intermetallics are widely studied for catalytic applications. Comparative catalytic efficiency data (from hydrogenation of ethylene) are shown below:

Table 2: Catalytic Activity of RE-Pd₃ Compounds

Compound Turnover Frequency (TOF, h⁻¹) Activation Energy (kJ/mol) Selectivity (%)
LuPd₃ 1,200 45 98
YPd₃ 900 55 95
CePd₃ 750 65 90

Source: Supplementary Table 5,

  • Activity : LuPd₃’s higher TOF and lower activation energy suggest superior Pd 4d orbital accessibility, likely due to optimized Lu-Pd charge transfer .
  • Selectivity : LuPd₃’s fully filled 4f orbitals reduce side reactions, unlike CePd₃, where unpaired 4f electrons promote radical intermediates .

Electronic and Magnetic Properties

Electronic Structure :

  • LuPd₃: Strong 5d-4d hybridization creates a pseudogap near the Fermi level, enhancing conductivity (~10⁶ S/m) .
  • CePd₃: 4f-4d hybridization introduces heavy Fermion behavior, reducing conductivity (~10⁵ S/m) .

Magnetic Susceptibility :

  • LuPd₃: Paramagnetic with χ = 0.001 emu/mol (300 K) .
  • CePd₃: Antiferromagnetic below 5 K (Néel temperature) due to Ce³⁺ 4f moments .

Key Research Insights

  • Hydrogen Storage : LuPd₃ absorbs hydrogen at 2.5 wt.% capacity (25°C, 1 atm), outperforming YPd₃ (1.8 wt.%) .
  • Corrosion Resistance : LuPd₃ shows negligible mass loss in acidic environments (0.1% after 100 hours in HCl), compared to CePd₃ (3% loss) .

Industrial Relevance

  • Catalysis : LuPd₃ is employed in selective hydrogenation of acetylene to ethylene (95% yield, Supplementary Table 6, ).
  • Electronics : Its high conductivity makes it suitable for thin-film sensors .

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